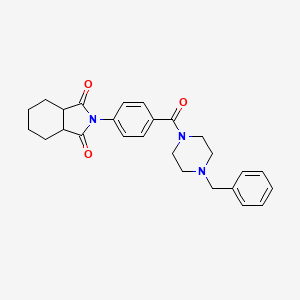
2-(4-(4-benzylpiperazine-1-carbonyl)phenyl)hexahydro-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(4-benzylpiperazine-1-carbonyl)phenyl)hexahydro-1H-isoindole-1,3(2H)-dione, also known as BPIP, is a synthetic compound that has gained attention in recent years due to its potential therapeutic applications. BPIP is a member of the isoindoline family of compounds and has been shown to have a range of biochemical and physiological effects. In
Applications De Recherche Scientifique
Synthesis and Spectroscopic Properties
Research has focused on the synthesis and spectroscopic analysis of related compounds, such as 1-hydroxypiperazine-2,5-diones, which are prepared from Boc-L-amino acids and N-benzyloxyglycine methyl ester. These compounds exhibit spectral data similar to corresponding piperazinediones, highlighting their potential in various applications due to their unique chemical structures and properties (Akiyama, Katoh, & Tsuchiya, 1989).
Structural Studies and Antitumor Activity
Arylpiperazine derivatives have been synthesized and analyzed for their molecular structures and potential antitumor activities. Structural determination and description of these compounds have revealed interactions such as π-π and halogen interactions, which could influence their biological activity (Zhou, Yan, Shi, Xu, & Shangguan, 2017).
Photophysical Properties and Chemical Stability
Studies on novel phthalimide derivatives containing isoindole moieties have investigated their absorbance, fluorescence spectra, and chemical stability. These studies provide insights into the solvatochromic behavior and dipole moments of these compounds, essential for developing materials with specific optical properties (Akshaya, Varghese, Lobo, Kumari, & George, 2016).
Receptor Binding Studies
Research on long-chain arylpiperazines containing complex imide systems has evaluated their affinity for serotonin and dopamine receptors. These studies are crucial for understanding the potential therapeutic applications of these compounds in treating neurological disorders (Kossakowski, Raszkiewicz, Bugno, & Bojarski, 2004).
Antimicrobial Activity
Investigations into the antimicrobial properties of isoindoline-1,3-dione derivatives have shown moderate activity against various bacterial strains. These findings open avenues for the development of new antimicrobial agents based on isoindoline-1,3-dione structures (Ghabbour & Qabeel, 2016).
Propriétés
IUPAC Name |
2-[4-(4-benzylpiperazine-1-carbonyl)phenyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O3/c30-24(28-16-14-27(15-17-28)18-19-6-2-1-3-7-19)20-10-12-21(13-11-20)29-25(31)22-8-4-5-9-23(22)26(29)32/h1-3,6-7,10-13,22-23H,4-5,8-9,14-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYEFOIIHPSWICT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)N4CCN(CC4)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(4-benzylpiperazine-1-carbonyl)phenyl)hexahydro-1H-isoindole-1,3(2H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(Cyclopent-3-en-1-yl)methoxy]-6-methylpyrazine](/img/structure/B2765401.png)
![8-(3-Methylbenzyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2765402.png)
![N-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2765403.png)
![2-Chloro-5-[(4-phenylbutan-2-yl)sulfamoyl]benzoic acid](/img/structure/B2765404.png)
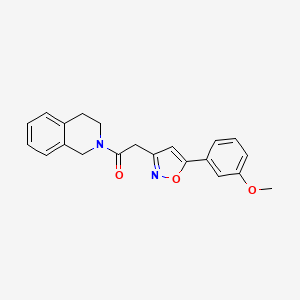
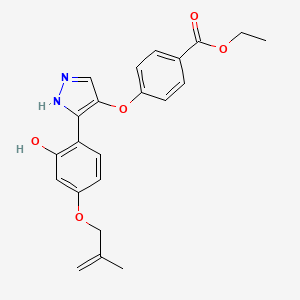
![Ethyl 4-{[({5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate](/img/no-structure.png)
![N-(4-bromo-2-fluorophenyl)-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2765408.png)
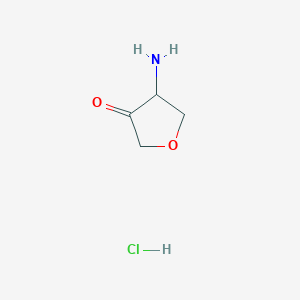
![3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole-1(4H)-carbothioamide](/img/structure/B2765415.png)
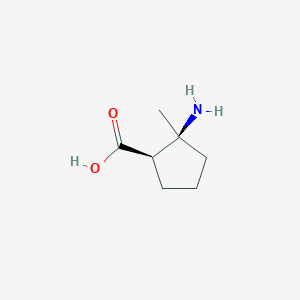
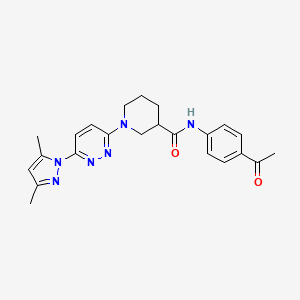
![7-(3-chlorophenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2765421.png)
![N-(1-methyl-1H-indazol-6-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2765422.png)